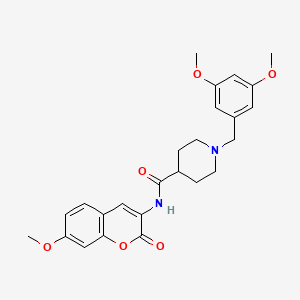
Trimethoprim fumaric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethoprim fumaric acid is a compound formed by the combination of trimethoprim and fumaric acid. Trimethoprim is a well-known antibiotic that inhibits bacterial dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolic acid, which is necessary for bacterial DNA and RNA synthesis . Fumaric acid is an organic compound that is widely used in the food and pharmaceutical industries as an acidulant and a precursor to other chemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trimethoprim fumaric acid can be synthesized by reacting trimethoprim with fumaric acid in a suitable solvent. The reaction typically involves dissolving trimethoprim and fumaric acid in a solvent such as ethanol or methanol, followed by heating the mixture to facilitate the reaction . The resulting product is then purified through recrystallization or other suitable purification techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as solvent recovery, crystallization, and drying to obtain the final product in a pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethoprim fumaric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions for these reactions vary depending on the desired product and may include specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
Trimethoprim fumaric acid has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis of other compounds.
Biology: Studied for its effects on bacterial growth and metabolism.
Medicine: Investigated for its potential use in treating bacterial infections and other medical conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
Trimethoprim fumaric acid exerts its effects by inhibiting the enzyme dihydrofolate reductase, which is essential for the synthesis of tetrahydrofolic acid in bacteria. This inhibition prevents the formation of bacterial DNA and RNA, leading to bacterial cell death . The molecular targets include the active site of dihydrofolate reductase, where trimethoprim binds and blocks the enzyme’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to trimethoprim fumaric acid include:
Trimethoprim: The parent compound, which is also an inhibitor of dihydrofolate reductase.
Sulfamethoxazole: Often used in combination with trimethoprim for its synergistic effects.
Pyrimethamine: Another dihydrofolate reductase inhibitor used in the treatment of parasitic infections.
Uniqueness
This compound is unique due to its combination of trimethoprim and fumaric acid, which may enhance its solubility and bioavailability compared to trimethoprim alone. This combination can potentially improve the compound’s therapeutic efficacy and reduce the required dosage .
Propriétés
Formule moléculaire |
C18H20N4O6 |
|---|---|
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
(E)-4-[[4-amino-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-2-yl]amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C18H20N4O6/c1-26-12-7-10(8-13(27-2)16(12)28-3)6-11-9-20-18(22-17(11)19)21-14(23)4-5-15(24)25/h4-5,7-9H,6H2,1-3H3,(H,24,25)(H3,19,20,21,22,23)/b5-4+ |
Clé InChI |
YMMKQFONTGCYDA-SNAWJCMRSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)NC(=O)/C=C/C(=O)O |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)NC(=O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2Z)-3-hexadecyl-2-[(E)-3-(3-hexadecyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;perchlorate](/img/structure/B12372544.png)





![[(2R,4S,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl cyclohexanecarboxylate](/img/structure/B12372595.png)

![sodium;[(4R)-2-oxido-2-oxo-1,3,2lambda5-dioxaphospholan-4-yl]methyl (Z)-octadec-9-enoate](/img/structure/B12372598.png)
![4-[(4-Chlorophenyl)methyl]-5,6,7,8-tetradeuterio-2-(1-methylazepan-4-yl)phthalazin-1-one;hydrochloride](/img/structure/B12372607.png)



